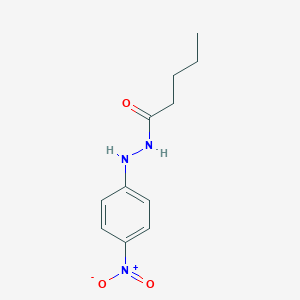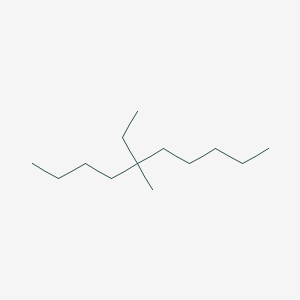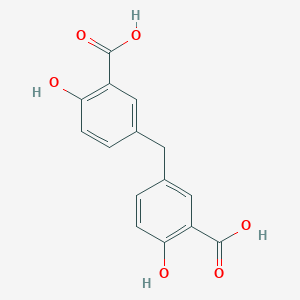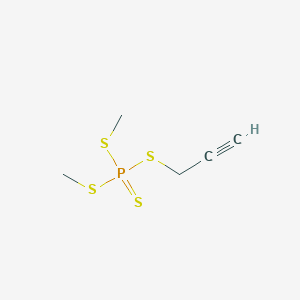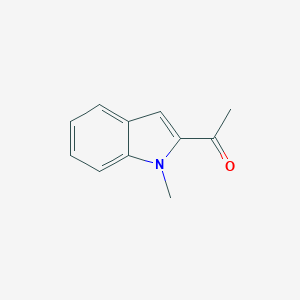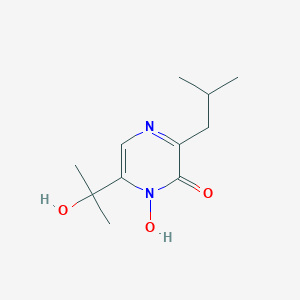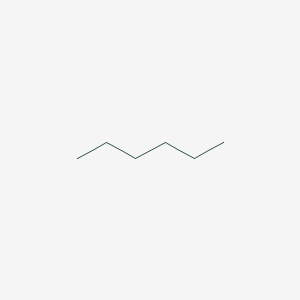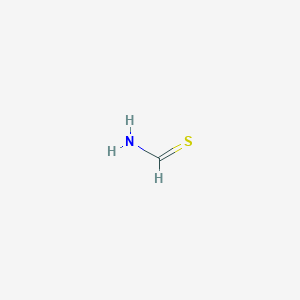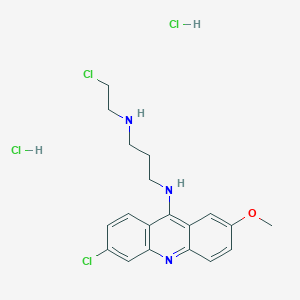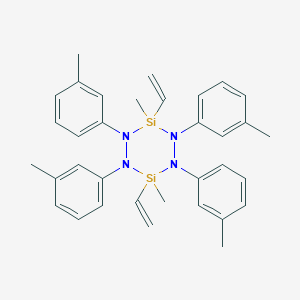
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-1,2,4,5,3,6-tetrazadisilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-1,2,4,5,3,6-tetrazadisilinane, commonly known as BTTS, is a tetrazasilane compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has been studied for its potential applications in various fields, including materials science, nanotechnology, and biomedicine.
作用機序
The mechanism of action of BTTS is not fully understood, but it is believed to involve the formation of covalent bonds with biological molecules, such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can have a variety of effects on cellular processes.
生化学的および生理学的効果
BTTS has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BTTS can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate gene expression. In vivo studies have shown that BTTS can inhibit tumor growth and metastasis, reduce inflammation, and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using BTTS in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using BTTS is its high cost, which can limit its use in large-scale experiments. Additionally, BTTS can be toxic in high concentrations, which requires careful handling and disposal.
将来の方向性
There are several future directions for the study of BTTS. One area of interest is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of interest is the exploration of BTTS as a potential therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, the use of BTTS in the synthesis of new nanomaterials and in the development of new imaging techniques is an area of ongoing research.
合成法
The synthesis of BTTS involves the reaction of hexamethyldisilazane with 3,6-bis(3-methylphenyl)-1,2,4,5-tetrazine in the presence of a catalyst. The resulting product is then treated with ethylene to produce BTTS. This method has been optimized to yield high purity BTTS with a high yield.
科学的研究の応用
BTTS has been studied for its potential applications in various scientific fields. In materials science, BTTS has been used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. In nanotechnology, BTTS has been used as a building block for the synthesis of nanomaterials, such as nanowires and nanoparticles. In biomedicine, BTTS has been studied for its potential use as a drug delivery agent and as a contrast agent for imaging techniques.
特性
CAS番号 |
17082-87-0 |
|---|---|
製品名 |
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-1,2,4,5,3,6-tetrazadisilinane |
分子式 |
C34H40N4Si2 |
分子量 |
560.9 g/mol |
IUPAC名 |
3,6-bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-1,2,4,5,3,6-tetrazadisilinane |
InChI |
InChI=1S/C34H40N4Si2/c1-9-39(7)35(31-19-11-15-27(3)23-31)37(33-21-13-17-29(5)25-33)40(8,10-2)38(34-22-14-18-30(6)26-34)36(39)32-20-12-16-28(4)24-32/h9-26H,1-2H2,3-8H3 |
InChIキー |
KFQAFAXIMQJZKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2N([Si](N(N([Si]2(C)C=C)C3=CC=CC(=C3)C)C4=CC=CC(=C4)C)(C)C=C)C5=CC=CC(=C5)C |
正規SMILES |
CC1=CC(=CC=C1)N2N([Si](N(N([Si]2(C)C=C)C3=CC=CC(=C3)C)C4=CC=CC(=C4)C)(C)C=C)C5=CC=CC(=C5)C |
同義語 |
3,6-Dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-3,6-divinyl-1,2,4,5-tetraaza-3,6-disilacyclohexane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



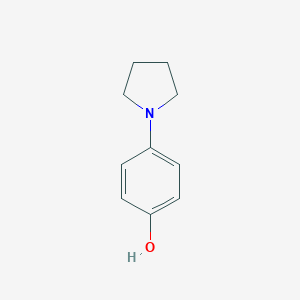
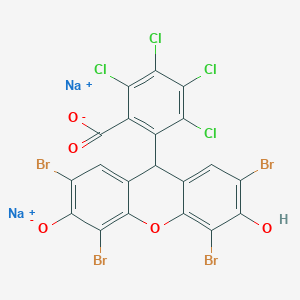
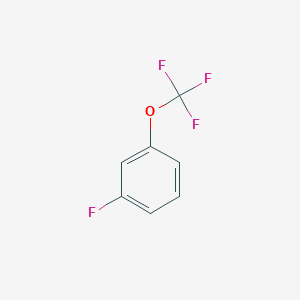
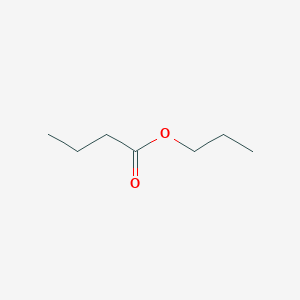
![4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid](/img/structure/B92371.png)
